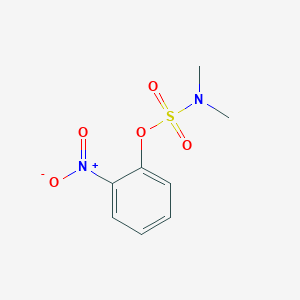![molecular formula C10H8N4S B3045860 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione CAS No. 115231-80-6](/img/structure/B3045860.png)
1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione
Descripción general
Descripción
“1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed by different spectral data and elemental analyses . They have been designed and synthesized with the same essential structural features of the reported hit compound and almost the same binding mode .
Chemical Reactions Analysis
These compounds have been subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .
Mecanismo De Acción
Target of Action
The primary target of 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, and blocking its signaling pathway has proven effective in suppressing tumor growth .
Mode of Action
The compound interacts with its target, VEGFR-2, by inhibiting its activity. This inhibition blocks the VEGFR-2 signaling pathway, reducing the expression of VEGF or VEGFRs . This restriction of tumor angiogenesis effectively cuts off the blood supply, suppressing tumor growth .
Biochemical Pathways
The compound affects the angiogenesis pathway, a critical process that affects the development and growth of cancerous cells. By inhibiting VEGFR-2, the compound disrupts the sprouting of new blood vessels from pre-existing vasculatures, a process that plays a major role in tissue functional repair, regeneration, and cell division .
Pharmacokinetics
These studies help evaluate the druggability of new compounds .
Result of Action
The result of the compound’s action is the suppression of tumor growth. By inhibiting VEGFR-2 and disrupting the angiogenesis pathway, the compound effectively reduces uncontrolled cell division and proliferation, leading to a decrease in tumor size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the corrosive environment and the interaction between the metal surface and the inhibitor can influence the adsorption of organic inhibitors on a metal surface . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione possesses several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it an attractive target for chemical synthesis and biological investigations. Additionally, this compound has been reported to exhibit potent biological activities at low concentrations, which makes it an attractive candidate for drug development.
However, this compound also possesses several limitations for lab experiments. It has been reported to exhibit low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione. One potential direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its interactions with cellular proteins and enzymes. Furthermore, the development of novel synthetic methods for this compound and its derivatives can expand its potential applications in various fields, including material science and drug discovery.
Aplicaciones Científicas De Investigación
1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anticancer, antimicrobial, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been reported to possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.
Propiedades
IUPAC Name |
1-methyl-5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-12-13-9-10(15)11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLIWTOXELFHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208299 | |
| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115231-80-6 | |
| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115231-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B3045780.png)

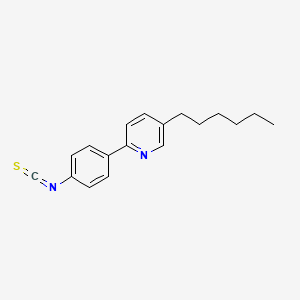
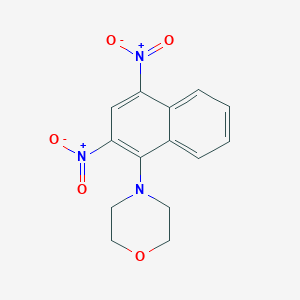

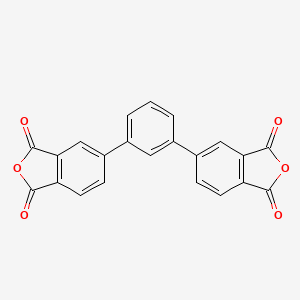

![Benzene, [[[2-(chloromethyl)-2-propenyl]oxy]methyl]-](/img/structure/B3045792.png)

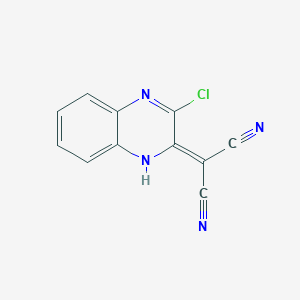

![(Propane-1,3-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B3045798.png)

